molecular formula C29H30N2O2 B11089698 11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11089698
M. Wt: 438.6 g/mol
InChI Key: DLMCFGIKAGDIIT-UHFFFAOYSA-N
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Description

11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structure, which includes both isopropoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as nitration, reduction, and cyclization to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-(2-isopropoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific substituents, which may confer unique chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

9-(4-methylphenyl)-6-(2-propan-2-yloxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O2/c1-18(2)33-27-11-7-4-8-22(27)29-28-25(30-23-9-5-6-10-24(23)31-29)16-21(17-26(28)32)20-14-12-19(3)13-15-20/h4-15,18,21,29-31H,16-17H2,1-3H3

InChI Key

DLMCFGIKAGDIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OC(C)C)C(=O)C2

Origin of Product

United States

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